N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide
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Overview
Description
N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide is a synthetic organic compound that features a benzofuran moiety linked to a pent-4-enamide chain. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide typically involves the coupling of a benzofuran derivative with a suitable amide precursor. One common method is the palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . The reaction conditions often involve the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can target the amide group or the double bond in the pent-4-enamide chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring may yield benzofuran-2,3-dione, while reduction of the amide group can produce the corresponding amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes in pathogens or cancer cells, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds such as benzofuran-2-carboxylic acid and benzofuran-3-ylmethanol share structural similarities with N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide.
Pent-4-enamide derivatives: Compounds like N-(4-pentenyl)acetamide also feature a pent-4-enamide chain but lack the benzofuran moiety.
Uniqueness
This compound is unique due to the combination of the benzofuran ring and the pent-4-enamide chain, which imparts distinct chemical and biological properties
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a benzofuran moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound consists of a benzofuran unit linked to a pent-4-enamide chain. The presence of the benzofuran ring is significant as it is associated with various biological activities.
The mechanism of action for this compound involves interactions with specific molecular targets. The benzofuran moiety can modulate the activity of various enzymes and receptors, leading to alterations in cellular processes. For instance, it may inhibit enzymatic activity or interfere with signaling pathways involved in disease progression, particularly in cancer and infectious diseases.
Antimicrobial Activity
Benzofuran derivatives have been reported to exhibit significant antimicrobial properties. In vitro studies have indicated that this compound may possess activity against various pathogens, including bacteria and fungi. A review highlighted that certain benzofuran derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 2 μg/mL against Mycobacterium tuberculosis .
Compound | MIC (μg/mL) | Pathogen |
---|---|---|
This compound | TBD | TBD |
Benzofuran derivative X | 8 | M. tuberculosis |
Benzofuran derivative Y | 2 | Candida albicans |
Anticancer Activity
The anticancer potential of benzofuran derivatives has also been extensively studied. Compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines. For example, certain derivatives exhibited inhibition rates greater than 70% at concentrations around 10 μM across different cancer types, including leukemia and lung cancer .
Cancer Type | Inhibition Rate (%) | Concentration (μM) |
---|---|---|
Leukemia K-562 | 56.84 | 10 |
Non-small cell lung cancer NCI-H460 | 80.92 | 10 |
Colon cancer HCT-116 | 72.14 | 10 |
Structure-Activity Relationship (SAR)
Understanding the SAR of benzofuran derivatives is crucial for optimizing their biological activity. Substituents on the benzofuran ring significantly influence their potency and selectivity against various biological targets. For instance, modifications at the C-2 position have been shown to enhance cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells .
Key Findings from SAR Studies:
- Hydroxyl Groups : Hydroxyl groups at specific positions on the benzofuran ring are often critical for maintaining antimicrobial activity.
- Alkyl Substituents : The length and branching of alkyl chains can affect solubility and bioavailability, impacting overall efficacy.
- Functional Groups : Introduction of electron-withdrawing or electron-donating groups can modulate the reactivity and binding affinities to target proteins.
Case Studies
Several studies have documented the biological activities of compounds related to this compound:
- Antimycobacterial Activity : A study synthesized a series of benzofuran derivatives and evaluated their activity against M. tuberculosis, finding that certain compounds exhibited potent antimycobacterial effects with low cytotoxicity towards mammalian cells .
- Antitumor Effects : Research indicated that specific benzofuran derivatives could inhibit cell proliferation in various cancer models, suggesting potential therapeutic applications in oncology .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-3-10-16(18)17-11-6-8-14-12-13-7-4-5-9-15(13)19-14/h2,4-5,7,9,12H,1,3,6,8,10-11H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKCMVJTIFRMNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCCCC1=CC2=CC=CC=C2O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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